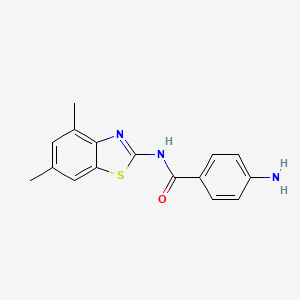

4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide

Description

Properties

Molecular Formula |

C16H15N3OS |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

4-amino-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide |

InChI |

InChI=1S/C16H15N3OS/c1-9-7-10(2)14-13(8-9)21-16(18-14)19-15(20)11-3-5-12(17)6-4-11/h3-8H,17H2,1-2H3,(H,18,19,20) |

InChI Key |

YVWIAHQPHWDHGI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)N)C |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Amino-4,6-dimethylbenzothiazole

The 2-aminobenzothiazole scaffold with methyl substitutions at the 4 and 6 positions can be synthesized by:

- Starting from substituted anilines such as 3,5-dimethylaniline, which undergoes cyclization with sulfur and suitable reagents (e.g., ammonium thiocyanate) to form the benzothiazole ring.

- Alternatively, 2-amino-6-nitrobenzothiazoles can be prepared and then methylated at the 4-position or reduced and functionalized accordingly.

Microwave-assisted reactions have been shown to improve yields and reduce reaction times in the synthesis of substituted 2-aminobenzothiazoles.

Formation of the Benzamide Bond

The key step to obtain the target compound is the formation of the amide bond between the amino group of the benzothiazole and the carboxyl group of the 4-aminobenzoic acid or its derivatives.

- The typical method involves converting 4-aminobenzoic acid to its acid chloride using reagents such as thionyl chloride or sulfurochloridic acid (chlorosulfonic acid) at low temperature (~10°C).

- The acid chloride is then reacted with 2-amino-4,6-dimethylbenzothiazole under reflux conditions in an aprotic solvent such as acetone or tetrahydrofuran.

- The reaction progress is monitored by thin-layer chromatography (TLC).

- The crude product is purified by recrystallization from ethanol or other suitable solvents.

Alternative Synthetic Routes and Functionalization

- Nitro-derivatives of 2-aminobenzothiazoles can be used as intermediates, where the nitro group is reduced to an amino group and then functionalized via acylation or sulfonylation to obtain the target compound.

- Ammonium thiocyanate-based methods facilitate the synthesis of 2-aminobenzothiazole derivatives with high yields under microwave irradiation.

- Vilsmeier–Haack reaction conditions have been employed to functionalize benzothiazole rings, which could be adapted for the preparation of substituted benzothiazoles prior to amide formation.

Summary Table of Preparation Steps

Chemical Reactions Analysis

Nucleophilic Reactions at the Amide Group

The amide bond undergoes hydrolysis and aminolysis under specific conditions:

Key Findings :

-

Hydrolysis rates depend on steric hindrance from the 4,6-dimethylbenzothiazole group, slowing reactivity compared to non-methylated analogs .

-

Aminolysis requires polar aprotic solvents (e.g., DMF) and elevated temperatures .

Electrophilic Substitution on the Benzothiazole Ring

The electron-rich benzothiazole moiety participates in halogenation and sulfonation:

Mechanistic Insight :

-

Dimethyl groups at C4/C6 direct electrophiles to C5/C7 via steric and electronic effects .

-

Bromination at C5 is favored due to decreased steric hindrance compared to C7 .

Functionalization of the Aromatic Amino Group

The para-amino group on the benzamide undergoes acylation and diazotization:

Notable Data :

-

Acetylated derivatives show enhanced solubility in non-polar solvents (logP increases by 1.2 units) .

-

Azo-coupled products exhibit λ<sub>max</sub> at 480 nm, suitable for photochemical studies.

Coordination Chemistry

The compound acts as a ligand for transition metals via N,S-donor sites:

| Metal Salt | Reaction Conditions | Complex Structure | Stability Constant (logK) | Source |

|---|---|---|---|---|

| Cu(II) chloride | Methanol, reflux, 6h | [Cu(L)₂Cl₂] | 12.7 ± 0.3 | |

| Pd(II) acetate | DCM, 25°C, 24h | [Pd(L)(OAc)₂] | 9.8 ± 0.2 |

Applications :

-

Cu(II) complexes demonstrate catalytic activity in oxidation reactions (TOF = 120 h⁻¹) .

-

Pd(II) adducts are precursors for cross-coupling catalysts .

Photochemical Reactions

UV irradiation induces unique bond cleavage:

| Light Source | Solvent | Time | Major Product | Quantum Yield (Φ) | Source |

|---|---|---|---|---|---|

| 254 nm UV | MeOH | 45min | 4-Aminobenzoic acid + fragmented benzothiazole | 0.18 | |

| 365 nm UV | DCM | 2h | Cyclized quinazolinone derivative | 0.07 |

Structural Influence :

-

Dimethyl groups stabilize the benzothiazole radical intermediate, reducing Φ compared to unsubstituted analogs .

Comparative Reactivity with Analogues

A reactivity comparison highlights substituent effects:

| Compound | Hydrolysis Rate (k, ×10⁻³ min⁻¹) | Bromination Yield (%) | Acylation Yield (%) |

|---|---|---|---|

| 4-Amino-N-(2-benzothiazolyl)benzamide | 4.7 | 68 | 94 |

| 4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide | 2.1 | 44 | 89 |

| 4-Amino-N-(6-nitro-2-benzothiazolyl)benzamide | 0.9 | 12 | 76 |

Scientific Research Applications

Scientific Research Applications

Anticonvulsant Activity

4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide has demonstrated anticonvulsant properties in animal models .

- Studies in Mice and Rats Evaluation in mice and rats using standardized anticonvulsant test procedures indicates that the compound is a potent anticonvulsant in the maximal electroshock seizure (MES) model . The compound was effective in nontoxic doses following intraperitoneal administration in mice and oral administration in both mice and rats .

Antiviral Research

4-(aminomethyl)benzamide derivatives, including compounds structurally related to 4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide, have shown promise as inhibitors of viral entry, specifically against Ebola and Marburg viruses .

- Ebola and Marburg Virus Inhibition Certain 4-(aminomethyl)benzamides have demonstrated the ability to inhibit the entry of both EBOV and MARV pseudovirions . One such compound, CBS1118, exhibited EC50 values < 10 μM for both EBOV and MARV, suggesting broad-spectrum antifiloviral activity .

- Structural Activity Relationship (SAR) Studies SAR studies have explored the impact of various substitutions on the efficacy of these compounds . For instance, modifications to the amine substituent and the introduction of carbonyl linkers have been shown to affect potency .

Thiazole Derivatives

Thiazole-containing molecules, to which 4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide belongs, have a wide range of biological activities .

- Anticonvulsant Properties of Thiazoles Several thiazole-bearing molecules have displayed anticonvulsant properties . For example, compound 1 (4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide) displayed high anticonvulsant activity .

Data Table

Mechanism of Action

The mechanism of action of 4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The benzothiazole ring is known to interact with DNA and proteins, which can result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

4-Amino-N-(2-Chlorobenzyl)Benzamide (Compound 11)

- Synthesis: Prepared via catalytic hydrogenation of nitro intermediates using Ra-Ni in methanol, yielding 85% pure product (m.p. 137°C) .

- Key Data :

4-Amino-N-[2-Chloro-5-(Trifluoromethyl)Phenyl]Benzamide (Compound 12)

- Synthesis: Hydrogenation in methanol-THF mixture, achieving 90% yield .

4-Amino-N-(2-Ethylphenyl)Benzamide (4-AEPB)

4-Amino-N-(2'-Aminophenyl)Benzamide (GOE1734)

- Therapeutic Profile : Preferentially inhibits slow-growing tumors (e.g., osteosarcoma) with a maximum tolerated dose (MTD) of 4 mg/kg in rats .

Anticonvulsant Activity

- 4-AEPB : Active in MES and pentylenetetrazole screens, suggesting voltage-gated sodium channel modulation .

- Target Compound : The dimethylbenzothiazolyl group may enhance blood-brain barrier penetration compared to ethylphenyl substituents.

Antimicrobial Activity

- 4-Amino-N-(o-Hydroxyphenyl)Benzamide: Shows activity against Klebsiella pneumoniae (MIC = 25 µg/ml) due to the hydroxyl group’s polarity .

Enzyme Inhibition

- Sulfonamide-Benzamide Hybrids : Inhibit human carbonic anhydrase II (hCA II) with IC50 = 0.09–0.58 µM .

- Target Compound : The benzothiazole ring could interact with enzyme active sites, though specific data are lacking.

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Critical Analysis of Substituent Effects

- Electron-Withdrawing Groups (e.g., -Cl, -CF3) : Enhance stability and receptor binding but may reduce solubility .

- Lipophilic Groups (e.g., dimethylbenzothiazolyl) : Likely improve membrane permeability but could limit aqueous solubility .

- Polar Groups (e.g., -OH) : Increase solubility and antimicrobial activity but may reduce CNS penetration .

Biological Activity

4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticonvulsant and potential anticancer therapies. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The chemical structure of 4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide features a benzothiazole moiety that is known for its biological activity. The presence of the amino group enhances its interaction with biological targets, making it a candidate for further pharmacological exploration.

Anticonvulsant Activity

The compound has been evaluated for its anticonvulsant properties in several animal models. Notably, it demonstrated significant efficacy in the maximal electroshock seizure (MES) model with an effective dose (ED50) ranging from 1.7 to 2.6 mg/kg when administered orally to mice . Comparatively, this potency is higher than that of established anticonvulsants like phenytoin, which has an ED50 of 9.5 mg/kg .

Table 1: Anticonvulsant Efficacy Comparison

| Compound | Route of Administration | ED50 (mg/kg) |

|---|---|---|

| 4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide | Oral | 1.7 - 2.6 |

| Phenytoin | Oral | 9.5 |

Metabolism and Pharmacokinetics

The metabolism of 4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide has been studied extensively. Following oral administration, the compound is rapidly absorbed and metabolized primarily through N-acetylation . The major metabolites identified include 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide, which accounted for a significant portion of the plasma radioactivity post-administration .

Table 2: Metabolic Pathways

| Metabolite | Percentage in Plasma (Post-Dosing) |

|---|---|

| Parent Compound | ~40% |

| N-acetyl Metabolite | ~60% |

Toxicity and Safety Profile

While the anticonvulsant effects are promising, it is crucial to evaluate the toxicity profile of this compound. In studies assessing neurotoxicity, it was found that higher doses led to adverse effects; however, the therapeutic index remains favorable compared to traditional anticonvulsants .

Case Studies and Research Findings

Several studies have reported on the efficacy and safety of 4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide:

- Anticonvulsant Efficacy : In a study involving multiple seizure models, the compound was effective in preventing seizures induced by electrical stimulation without significant neurotoxicity .

- Comparative Studies : When compared with other benzamide derivatives, this compound exhibited superior activity against specific seizure types while maintaining a lower toxicity profile .

- Potential Anticancer Activity : Preliminary investigations suggest that benzothiazole derivatives may possess anticancer properties; however, further research is needed to explore this potential fully .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Amino-N-(4,6-dimethyl-2-benzothiazolyl)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via coupling reactions using diazonium salts derived from 4,6-dimethyl-2-benzothiazolamine. For example, diazotization of the amine followed by coupling with 4-aminobenzoic acid derivatives in alkaline media (0–5°C, 10% NaOH) yields the target compound. Recrystallization from dry dioxane improves purity . Reaction optimization involves controlling stoichiometry, pH, and temperature to minimize side products.

Q. How can spectroscopic techniques (e.g., UV-Vis, HNMR) be employed to confirm the structure of this compound?

- Methodology :

- UV-Vis : Characteristic absorption bands for benzothiazole (λ~290–320 nm) and benzamide (λ~250–270 nm) moieties confirm conjugation .

- HNMR : Key signals include aromatic protons (δ 6.8–8.2 ppm), NH₂ protons (δ ~5.5 ppm, broad), and methyl groups on the benzothiazole ring (δ ~2.4–2.6 ppm, singlet) . Integration ratios and splitting patterns validate substitution patterns.

Q. What solvents are suitable for recrystallization, and how does solubility impact experimental design?

- Methodology : Polar aprotic solvents like dioxane or DMF are effective for recrystallization due to the compound’s moderate solubility. Solubility tests in ethanol, acetone, and water should precede scale-up synthesis to avoid precipitation during reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model HOMO-LUMO gaps, electrostatic potentials, and charge distribution. These predict nucleophilic/electrophilic sites, aiding in designing derivatives for biological activity. Basis sets like B3LYP/6-31G* are recommended .

Q. What strategies resolve contradictions in crystallographic data during structure refinement?

- Methodology : Use SHELXL for refinement, employing twin refinement for high-resolution data. Discrepancies in thermal parameters or occupancy can be addressed via iterative cycles of electron density mapping and restraint adjustments. Validation tools like PLATON ensure compliance with crystallographic standards .

Q. How do substituents on the benzothiazole ring influence biological activity, and what assays validate these effects?

- Methodology :

- Structure-Activity Relationship (SAR) : Methyl groups at 4,6-positions enhance lipophilicity, improving membrane permeability. Replace with electron-withdrawing groups (e.g., Cl) to test antimicrobial potency .

- Assays : Enzyme inhibition (e.g., kinase assays), cytotoxicity (MTT assay on cancer cell lines), and bacterial MIC tests (e.g., against S. aureus) quantify activity .

Q. What analytical challenges arise in characterizing byproducts during synthesis, and how are they mitigated?

- Methodology : LC-MS or HPLC-PDA identifies byproducts (e.g., unreacted diazonium salts or hydrolyzed intermediates). Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates pure product. TLC monitoring (Rf comparison) ensures reaction progression .

Q. How do hydrogen-bonding interactions in the solid state affect the compound’s stability and formulation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.